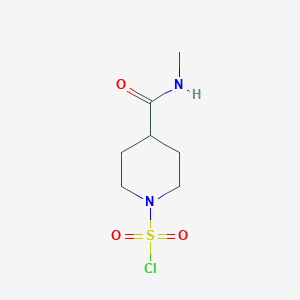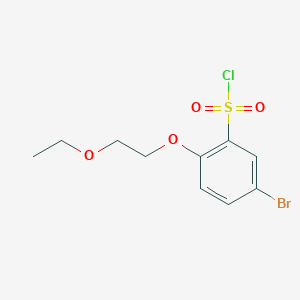amine CAS No. 1249593-41-6](/img/structure/B1445084.png)
[2-(4-Fluorophenyl)ethyl](1-methoxypropan-2-yl)amine
Übersicht
Beschreibung
2-(4-Fluorophenyl)ethyl](1-methoxypropan-2-yl)amine (also known as 2-FPE) is an organic compound with a wide range of scientific applications. It is a derivative of the amine class of compounds and is widely used in laboratory experiments and research studies. 2-FPE is a versatile compound, with a wide range of properties that make it useful in various scientific applications.
Wissenschaftliche Forschungsanwendungen
2-FPE is widely used in scientific research applications, particularly in the areas of drug discovery and development, as well as in the study of biochemical and physiological processes. It has been used in the development of new drugs, as well as in the study of drug metabolism and pharmacokinetics. It has also been used in the study of enzyme kinetics and cell signaling pathways.
Wirkmechanismus
2-FPE is known to interact with various proteins, enzymes, and receptors, which can lead to a variety of biological effects. It has been shown to modulate the activity of various proteins, including G-protein coupled receptors, tyrosine kinases, and phosphatases. It has also been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase.
Biochemische Und Physiologische Effekte
2-FPE has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various proteins and enzymes, which can lead to a variety of biological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have neuroprotective effects, as well as to modulate the activity of various neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
2-FPE has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity. It is also relatively stable and has a wide range of physiological and biochemical effects. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it can be difficult to handle in large quantities.
Zukünftige Richtungen
The potential applications of 2-FPE are still being explored. It has been used in the study of various biochemical and physiological processes, as well as in the development of new drugs. It has also been used in the study of enzyme kinetics and cell signaling pathways. In the future, 2-FPE could be used in the development of novel therapeutic agents and in the study of various diseases. It could also be used in the development of new diagnostic tools and in the study of drug metabolism and pharmacokinetics.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-10(9-15-2)14-8-7-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXLNIRXMTWEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Fluorophenyl)ethyl](1-methoxypropan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)






![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)
![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)



![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)
